molecular formula C17H15FN2O2 B5711956 N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide

N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide

Cat. No. B5711956
M. Wt: 298.31 g/mol
InChI Key: YSFHGDBPMBCRDZ-UHFFFAOYSA-N
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Description

The chemical compound N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide, although not directly mentioned in the literature, can be related to various research areas including the synthesis of benzamide derivatives, their structural characterisation, and biological activities. This compound falls under a broader category of benzamides known for their diverse chemical reactions and significant pharmacological properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves coupling reactions between amine and acid or acid derivatives, using protocols like the 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) method. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized by coupling ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids, demonstrating a similar approach that could be applied to the synthesis of N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide (Kelly et al., 2007).

Molecular Structure Analysis

Single crystal X-ray crystallography provides insights into the molecular structure of benzamide derivatives, revealing conformational details and spatial arrangements crucial for understanding the compound's chemical behavior and interaction potential (Kelly et al., 2007).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, demonstrating a range of biological activities, including cytotoxic effects on certain cancer cell lines. The specific functional groups in these molecules, such as the fluorobenzoyl moiety, play a critical role in their reactivity and biological effects (Kelly et al., 2007).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Benzamides are found in many pharmaceutical drugs and can exhibit a wide range of biological activities .

Safety and Hazards

As with any chemical compound, handling “N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide” would require appropriate safety precautions. The specific safety and hazard information would depend on various factors, including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. This could lead to the development of new pharmaceutical drugs or the discovery of new chemical reactions .

properties

IUPAC Name

N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-13-6-4-11(5-7-13)16(21)20-15-3-1-2-12(10-15)17(22)19-14-8-9-14/h1-7,10,14H,8-9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFHGDBPMBCRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-{[(4-fluorophenyl)carbonyl]amino}benzamide

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